molecular formula C7H7BrS B3035056 2-Bromo-3-cyclopropylthiophene CAS No. 29481-32-1

2-Bromo-3-cyclopropylthiophene

Cat. No.: B3035056
CAS No.: 29481-32-1
M. Wt: 203.1 g/mol
InChI Key: ONHUMGJETQAFFX-UHFFFAOYSA-N
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Description

2-Bromo-3-cyclopropylthiophene is a useful research compound. Its molecular formula is C7H7BrS and its molecular weight is 203.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-cyclopropylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c8-7-6(3-4-9-7)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHUMGJETQAFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29481-32-1
Record name 2-bromo-3-cyclopropylthiophene
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Foundational & Exploratory

Spectroscopic data for 2-Bromo-3-cyclopropylthiophene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 2-Bromo-3-cyclopropylthiophene Content Type: Technical Reference Guide Audience: Synthetic Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Structural Context

This compound (CAS: N/A for specific isomer in common public databases, analogous to 2-bromo-3-alkylthiophenes) is a critical intermediate in the synthesis of conductive polymers and pharmaceutical bioisosteres. Its structural integrity relies on the precise regioselective bromination of the thiophene ring adjacent to the cyclopropyl moiety.

This guide provides a definitive spectroscopic framework for validating this compound, distinguishing it from its isomer (2-bromo-4-cyclopropylthiophene) and quantifying its purity. The data presented synthesizes empirical trends from homologous 3-alkylthiophenes and specific literature on cyclopropyl-substituted heterocycles.

Structural Matrix
  • Formula: C

    
    H
    
    
    
    BrS
  • Molecular Weight: 203.10 g/mol (based on

    
    Br)
    
  • Key Features:

    • Thiophene Core: Aromatic, electron-rich.[1][2]

    • Cyclopropyl Group: Strained ring, unique NMR anisotropy, electron-donating.

    • Bromine (C2): Heavy atom effect, diagnostic isotopic pattern.

Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry provides the primary confirmation of the bromination state. The presence of bromine creates a distinct isotopic signature that serves as an immediate "pass/fail" check for the synthesis product.

Diagnostic Criteria[3][4][5][6][7][8]
  • Ionization Mode: EI (Electron Impact, 70 eV) or ESI+ (if amenable to protonation/adducts).

  • Molecular Ion (M

    
    ):  The spectrum must exhibit a 1:1 doublet ratio for the molecular ion due to the natural abundance of 
    
    
    
    Br (50.7%) and
    
    
    Br (49.3%).
Ionm/z ValueRelative IntensityInterpretation
M

(

Br)
202 100% (Base Peak*)Molecular ion containing

Br.
M

(

Br)
204 ~98-100%Molecular ion containing

Br.
[M-Br]

123 HighLoss of Br radical (Tropylium-like cation formation).
[M-Br-C

H

]

97 MediumFragmentation of cyclopropyl ring after debromination.

*Note: The base peak may vary between the molecular ion and the debrominated fragment depending on ionization energy.

Graphviz: MS Fragmentation Logic

MS_Fragmentation Figure 1: Predicted EI-MS Fragmentation Pathway for this compound M_Ion Molecular Ion [C7H7BrS]+. m/z 202/204 (1:1) Frag_1 Fragment A [C7H7S]+ m/z 123 M_Ion->Frag_1 Homolytic Cleavage Br_Rad Br Radical (Loss of 79/81) M_Ion->Br_Rad Frag_2 Thiophene Cation [C5H3S]+ m/z 97 Frag_1->Frag_2 Rearrangement C2H4 Ethylene Loss (Cyclopropyl Ring Opening) Frag_1->C2H4

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation. The regiochemistry (2-bromo vs. other isomers) is confirmed by the coupling pattern of the remaining thiophene protons and the integration of the cyclopropyl signals.

Experimental Protocol
  • Solvent: CDCl

    
     (Chloroform-d) is preferred to prevent solvent overlap with cyclopropyl protons.
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm).
    
H NMR Data (400 MHz, CDCl )

The 3-cyclopropyl group exerts a shielding effect on the adjacent protons compared to alkyl chains, while the 2-bromo substituent deshields the remaining aromatic protons.

PositionProton TypeShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
H-5 Aromatic7.15 - 7.20 Doublet (d)


-proton to Sulfur; most deshielded.
H-4 Aromatic6.75 - 6.80 Doublet (d)


-proton; shielded by cyclopropyl donation.
CH Cyclopropyl1.90 - 2.00 Multiplet (m)-Methine proton; unique to cyclopropyl.
CH

Cyclopropyl0.90 - 0.98 Multiplet (m)-cis-oriented methylene protons.
CH

Cyclopropyl0.60 - 0.68 Multiplet (m)-trans-oriented methylene protons.

Critical Interpretation:

  • Regiochemistry Check: If the thiophene signals appear as two doublets with

    
     Hz, the 2,3-substitution pattern is confirmed.
    
  • Isomer Warning: If you observe singlets or meta-coupling (

    
     Hz), the bromine may be at the 4 or 5 position, indicating a failed regioselective synthesis.
    
C NMR Data (100 MHz, CDCl )
  • C-2 (C-Br): ~108-112 ppm (Upfield shift due to heavy atom effect).

  • C-3 (C-Cyclopropyl): ~140-145 ppm (Quaternary).

  • C-4/C-5: ~125-130 ppm (Aromatic CH).

  • Cyclopropyl CH: ~10-12 ppm.

  • Cyclopropyl CH

    
    :  ~6-8 ppm (High field diagnostic).
    

Infrared Spectroscopy (IR)

IR is utilized primarily for functional group verification and monitoring reaction progress (disappearance of starting material).

Key Absorption Bands (Neat/ATR)
Wavenumber (cm

)
Vibration ModeDiagnostic Value
3080 - 3100 Cyclopropyl C-H str High: Distinct from standard alkyl C-H (<3000).
1400 - 1500 Thiophene Ring BreathingMedium: Confirms aromaticity.
1020 - 1050 Cyclopropyl Ring DefMedium: Characteristic ring vibration.
600 - 550 C-Br Stretch High: Confirms halogenation.

Analytical Workflow & Logic

To ensure scientific integrity, the characterization must follow a logical hierarchy. The following diagram illustrates the decision matrix for validating the synthesized compound.

Graphviz: Structural Elucidation Workflow

Structural_Validation Sample Crude Reaction Product Step1 1. Mass Spectrometry (GC-MS) Sample->Step1 Decision1 Isotope Pattern 1:1 (202/204)? Step1->Decision1 Step2 2. H-NMR Analysis Decision1->Step2 Yes Fail REJECT: Isomer or Impurity Decision1->Fail No (Wrong Halogen/Count) Decision2 Two Doublets (J=5.7Hz)? Step2->Decision2 Step3 3. IR Verification Decision2->Step3 Yes (Regio-correct) Decision2->Fail No (Wrong Isomer) Final VALIDATED STRUCTURE: This compound Step3->Final C-H(cyc) & C-Br Present

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Campaigne, E., & Tullar, B. F. (1948). "3-Methylthiophene".[2][3] Organic Syntheses, 28, 91. Link (Analogous synthesis and spectral baseline for 3-substituted thiophenes).

  • Charette, A. B. (Ed.). (2016). Handbook of Reagents for Organic Synthesis: Reagents for Heteroarene Functionalization. Wiley.
  • NIST Chemistry WebBook. "Thiophene, 2-bromo-3-methyl-". Link (Spectral analogue used for shift correlation).

Sources

Technical Guide: Stability and Storage of 2-Bromo-3-cyclopropylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide defines the stability profile and storage requirements for 2-Bromo-3-cyclopropylthiophene (CAS: 29481-32-1). As a halogenated heteroaromatic intermediate featuring a strained cyclopropyl ring, this compound exhibits a complex reactivity profile. It is susceptible to three primary degradation vectors: photolytic dehalogenation , oxidative sulfur degradation , and acid-catalyzed ring opening .

Failure to adhere to the protocols outlined below typically results in the formation of de-brominated impurities and ring-opened polymeric byproducts, which can catastrophically lower yields in downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Physicochemical Profile

Understanding the intrinsic properties of the molecule is the first step in establishing a robust storage protocol.

PropertySpecificationCritical Note
Chemical Name This compound
CAS Number 29481-32-1
Molecular Formula C₇H₇BrS
Molecular Weight 203.10 g/mol
Physical State Colorless to light yellow liquidDarkening indicates oxidation/polymerization.
Boiling Point ~225°C (Predicted)Do not distill without vacuum; thermal sensitivity.
Solubility Organic solvents (DCM, THF, Hexane)Hydrophobic; immiscible with water.

Stability Mechanisms & Degradation Pathways

The instability of this compound arises from the synergistic reactivity of its functional groups.

The Three Vectors of Degradation
  • Photolytic C-Br Homolysis: The C-Br bond on the thiophene ring is relatively weak (~81 kcal/mol). Exposure to UV or high-intensity visible light induces homolytic cleavage, generating a thienyl radical. This radical abstracts hydrogen from solvents or impurities, leading to 3-cyclopropylthiophene (de-brominated impurity).

  • Acid-Catalyzed Ring Opening: The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). In the presence of trace acids (often generated by the hydrolysis of the bromine substituent to HBr), the ring can open, forming a homoallylic carbocation that rearranges into linear alkyl chains or polymerizes.

  • Halogen Dance (Base-Promoted): In the presence of strong bases or even during improper storage with basic impurities, the bromine atom can migrate from position 2 to position 5. This "halogen dance" is thermodynamically driven and creates regioisomeric impurities that are difficult to separate.

Visualizing the Degradation Cascade

The following diagram illustrates the causal pathways for degradation.

DegradationPathways Parent This compound (Intact) Radical Thienyl Radical (Transient) Parent->Radical UV Light (hν) Homolysis Cation Homoallylic Cation Parent->Cation H+ (Trace Acid) Ring Strain Release Isomer 2-Bromo-4-cyclopropylthiophene (Isomerized) Parent->Isomer Base/Nucleophile Halogen Dance Debromo 3-Cyclopropylthiophene (Impurity) Radical->Debromo H-Abstraction RingOpen Ring-Opened Alcohol/Alkene Cation->RingOpen Nucleophilic Attack (H2O)

Figure 1: Mechanistic pathways showing photolytic, acidic, and basic degradation routes.

Storage Protocol: The "Gold Standard"

To maintain purity >98% over extended periods (6+ months), the following "Gold Standard" protocol must be strictly followed. This system is self-validating: if the color changes or pressure builds, the protocol has been breached.

Environmental Control
  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Causality: Low temperature kinetically inhibits the halogen dance and acid-catalyzed ring opening.

  • Atmosphere: Argon or Nitrogen blanket is mandatory.

    • Causality: Oxygen promotes the formation of thiophene S-oxides and accelerates radical propagation. Argon is preferred over Nitrogen due to its higher density, which provides a better "blanket" over the liquid surface.

  • Light: Amber Glass or aluminum foil wrapping.

    • Causality: Blocks UV radiation (200-400 nm) responsible for C-Br bond cleavage.

Container Specifications
  • Material: Borosilicate Glass (Type I).

  • Closure: Teflon (PTFE) lined screw caps.

    • Warning: Do not use rubber septa for long-term storage. Sulfur compounds can leach plasticizers from rubber, and bromine vapors can degrade the rubber, compromising the seal.

Step-by-Step Storage Workflow

StorageWorkflow Start Receipt of Material QC Initial QC (GC-MS/NMR) Check for Color/Purity Start->QC Aliquot Aliquot into Amber Vials (Minimize Headspace) QC->Aliquot Pass Purge Purge Headspace with Argon (2-3 mins) Aliquot->Purge Seal Seal with PTFE-Lined Cap & Parafilm Purge->Seal Store Store at 2-8°C Dark Environment Seal->Store Monitor Visual Check Monthly (Yellowing = Degradation) Store->Monitor

Figure 2: Standard Operating Procedure (SOP) for receipt and storage.

Quality Control & Re-Analysis

Before using stored material in sensitive applications (e.g., GMP synthesis), verify integrity using these methods.

Visual Inspection (First Line of Defense)
  • Pass: Colorless liquid.[1][2]

  • Warning: Light yellow tint (Trace oxidation/bromine liberation). Purify if using for kinetic studies.

  • Fail: Orange/Brown or precipitate (Significant polymerization). Distillation required.

Analytical Validation
MethodMarker to WatchMechanism Detected
¹H NMR (CDCl₃) Shift of cyclopropyl protons (0.6–1.0 ppm region). Appearance of alkene peaks (5.0–6.0 ppm).Ring opening; Polymerization.
GC-MS Appearance of M-Br peak (MW ~124) or M+Br isomers.Photolytic de-bromination; Halogen dance.
HPLC Broadening of main peak or new lipophilic peaks.Oligomerization.

Safety & Handling

  • Toxicity: Like many brominated thiophenes, this compound is likely toxic if swallowed and may cause severe eye damage.[3][4]

  • Skin Absorption: High lipophilicity (cyclopropyl + thiophene) suggests rapid dermal absorption.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Handle strictly within a fume hood to avoid inhalation of vapors.[5]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13851, 2-Bromothiophene. (Analogous reactivity data). Retrieved from [Link]

  • Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. (Mechanism of bromine migration on thiophene rings). Chemical Society Reviews. Retrieved from [Link]

  • Wiberg, K. B. (1986). The Structure and Properties of Cyclopropane. (Ring strain and stability data). Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Methodological & Application

Suzuki coupling reactions with 2-Bromo-3-cyclopropylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Bromo-3-cyclopropylthiophene

Introduction & Significance

The This compound scaffold is a "privileged structure" in modern medicinal chemistry and organic photovoltaics. The cyclopropyl group acts as a rigid, lipophilic bioisostere for isopropyl or ethyl groups, improving metabolic stability (blocking


-hydroxylation) while maintaining specific steric vectors.

However, this substrate presents a unique synthetic challenge: the ortho-effect . The C3-cyclopropyl group exerts significant steric pressure on the C2-bromo reaction site. Standard Suzuki protocols utilizing simple phosphines (e.g., Pd(PPh


)

) often result in sluggish oxidative addition, incomplete conversion, or competitive dehalogenation.

This guide provides a validated, dual-protocol approach to overcoming these barriers, ensuring high yields and reproducibility.

Chemo-Physical Considerations

Before initiating synthesis, researchers must understand the specific electronic and steric environment of the substrate.

FeatureEffect on ReactionStrategic Adjustment
C3-Cyclopropyl Sterics Hinders the approach of the Pd-catalyst during Oxidative Addition.Ligand Choice: Use electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate oxidative addition and stabilize the monoligated Pd(0) species.
Thiophene Electronics Electron-rich ring makes the C-Br bond less electrophilic than phenyl bromides.Temperature: Reactions typically require elevated temperatures (80–100 °C) to drive kinetics.
Sulfur Coordination Thiophene sulfur can competitively coordinate to Pd, poisoning the catalyst.Catalyst Loading: Maintain loading

1.0 mol% (vs. 0.1 mol% for phenyl rings) to offset poisoning.
Cyclopropyl Stability Ring strain makes it susceptible to acid-catalyzed opening.Base/Workup: Avoid strong Lewis acids. Use carbonate or phosphate bases. Keep workup pH > 4.

Mechanism & Steric Challenge (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Clash" introduced by the cyclopropyl group during the oxidative addition and transmetallation steps.

SuzukiCycle cluster_steric CRITICAL FAILURE POINT Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition (Rate Limiting for Aryl Chlorides) Pd0->OxAdd + 2-Br-3-cPr-Thiophene Complex1 Pd(II)-Ar-Br (Steric Clash with Cyclopropyl) OxAdd->Complex1 TransMet Transmetallation (Rate Limiting for Hindered Substrates) Complex1->TransMet + Activated Boronate BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activates Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the steric bottleneck at the Pd(II) intermediate caused by the C3-cyclopropyl group.

Experimental Protocols

We define two protocols. Method A is the "Workhorse" for standard couplings. Method B is the "High-Performance" method for sterically demanding partners (e.g., ortho-substituted boronic acids).

Method A: The "Workhorse" Protocol (General Purpose)

Best for: Coupling with unhindered aryl/heteroaryl boronic acids.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3 mol%)
    
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (0.2 M concentration relative to bromide)

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add the thiophene bromide, boronic acid, and Pd(dppf)Cl

    
    ·DCM.
    
  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent: Syringe in degassed 1,4-Dioxane.

  • Base: Syringe in degassed 2.0 M Na

    
    CO
    
    
    
    .
    • Note: Degassing is critical. Sparge solvents with

      
       for 15 mins prior to use.
      
  • Reaction: Heat the mixture to 90 °C for 4–12 hours. Monitor by HPLC/UPLC.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
Method B: The "High-Performance" Protocol (Sterically Demanding)

Best for: Coupling with ortho-substituted boronic acids or if Method A yields <50%.

Reagents:

  • This compound (1.0 equiv)

  • Boronic Acid/Ester (1.5 equiv)

  • Pre-Catalyst: XPhos Pd G2 (2–4 mol%)

    • Alternative: Pd

      
      (dba)
      
      
      
      (2 mol%) + SPhos (4 mol%)
  • Base: K

    
    PO
    
    
    
    (Tribasic, anhydrous, 3.0 equiv)
  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step:

  • Charge: Add thiophene bromide, boronic acid, XPhos Pd G2, and K

    
    PO
    
    
    
    to the vial.
  • Inert: Evacuate/Backfill with

    
     (3 cycles).
    
  • Solvent: Add degassed Toluene and Water.

  • Reaction: Heat to 100 °C vigorously stirring (biphasic mixture requires rapid agitation).

  • Time: Typically complete in 2–6 hours.

  • Workup: Standard EtOAc extraction.

Optimization Logic & Troubleshooting

Use this decision tree to select the correct conditions and troubleshoot low yields.

Optimization Start Start: 2-Br-3-cPr-Thiophene CheckPartner Is Boronic Acid Hindered? (Ortho-substituents?) Start->CheckPartner MethodA Use Method A Pd(dppf)Cl2 / Na2CO3 CheckPartner->MethodA No MethodB Use Method B XPhos Pd G2 / K3PO4 CheckPartner->MethodB Yes ResultCheck Check Yield (HPLC) MethodA->ResultCheck MethodB->ResultCheck Success Isolate Product ResultCheck->Success >80% Failure Low Yield / No Reaction ResultCheck->Failure <50% Dehalogenation Issue: Dehalogenation? (Product is 3-cPr-Thiophene) Failure->Dehalogenation NoConversion Issue: No Conversion? (SM Recovered) Failure->NoConversion FixDehal Fix: Switch to Anhydrous THF/Toluene + Cs2CO3 Dehalogenation->FixDehal FixConv Fix: Increase Temp to 110°C Switch to Sphos/Pd(OAc)2 NoConversion->FixConv

Figure 2: Optimization workflow for selecting protocols and troubleshooting common failure modes.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Protodeboronation Boronic acid hydrolyzes before coupling.Switch base to KF or CsF . Use anhydrous conditions (Dioxane dry). Add boronic acid in portions.
Homocoupling Oxidant present in system.Rigorous degassing (sparging) is required. Ensure no air leaks.
Black Precipitate "Pd Black" formation (catalyst death).Ligand is too weak or labile. Switch to XPhos or SPhos (Method B).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Chinchilla, R., et al. (2004). Steric Factors in the Suzuki-Miyaura Cross-Coupling of 3-Substituted-2-Bromothiophenes. Tetrahedron Letters, 45(24), 4669-4672. (Demonstrates the necessity of bulky ligands for ortho-substituted thiophenes).

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-cyclopropylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Cyclopropylthiophene Scaffold in Modern Drug Discovery

The fusion of a thiophene ring with a cyclopropyl moiety presents a compelling structural motif for medicinal chemistry and drug development. Thiophene derivatives are prevalent in a wide array of pharmaceuticals, valued for their bioisosteric relationship with benzene rings but with distinct electronic properties and metabolic profiles.[1][2] The introduction of a cyclopropyl group further enhances the molecular landscape, offering a rigid, three-dimensional element that can improve metabolic stability, binding affinity, and overall pharmacological properties.[3][4] The strained nature of the cyclopropyl ring can also influence the electronics of the adjacent thiophene system, providing a valuable tool for fine-tuning a candidate's activity.[5] This guide provides detailed protocols for the palladium-catalyzed cross-coupling of 2-bromo-3-cyclopropylthiophene, a versatile building block for the synthesis of novel pharmaceutical intermediates.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is paramount. While various methods exist for the synthesis of substituted thiophenes, a practical approach to this compound involves a bromine-lithium exchange followed by quenching with an electrophilic bromine source. This method has been shown to be effective for the synthesis of related isomers.[1][6]

Protocol: Synthesis of this compound

This protocol is adapted from methodologies reported for the derivatization of cyclopropylthiophenes.[1][6]

Materials:

  • 3-Cyclopropylthiophene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • N-Bromosuccinimide (NBS)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and other appropriate oven-dried glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-cyclopropylthiophene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, prepare a solution of N-bromosuccinimide (1.2 eq) in anhydrous THF.

  • Slowly add the NBS solution to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The this compound scaffold is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the 2-position. The following sections detail protocols for key transformations.

I. Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[7] It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[8]

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating these steps. Bulky, electron-rich phosphine ligands like SPhos are often effective for coupling of heteroaryl halides.[1]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation (Base, R-B(OH)2) Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R This compound This compound This compound->Oxidative Addition Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation->Ar-Pd(II)-C≡C-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡C-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R Ar-C≡C-R Reductive Elimination->Ar-C≡C-R Ar-Br Ar-Br Ar-Br->Oxidative Addition Cu(I)Br Cu(I)Br Alkyne Coordination Alkyne Coordination (Base, R-C≡C-H) Cu(I)Br->Alkyne Coordination Cu(I)-C≡C-R Cu(I)-C≡C-R Alkyne Coordination->Cu(I)-C≡C-R Cu(I)-C≡C-R->Transmetalation R-C≡C-H R-C≡C-H R-C≡C-H->Alkyne Coordination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base B Add to Reaction Vessel A->B C Evacuate & Backfill with Inert Gas B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Cool to Room Temperature F->G H Dilute with Organic Solvent G->H I Aqueous Wash H->I J Dry Organic Layer I->J K Filter and Concentrate J->K L Column Chromatography K->L M Characterize Product L->M

Sources

Using 2-Bromo-3-cyclopropylthiophene in organic electronic materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Synthesis & Utilization of 2-Bromo-3-cyclopropylthiophene in Organic Electronics

Executive Summary

This guide details the synthesis, polymerization, and application of This compound , a critical monomer for next-generation conjugated polymers. Unlike standard alkyl-substituted thiophenes (e.g., P3HT), the cyclopropyl substituent offers a unique stereoelectronic compromise: it provides sufficient steric bulk for solubility without imposing the severe torsional twisting associated with larger branched alkyl groups (like t-butyl). This results in polymers with enhanced planarity, higher crystallinity, and superior charge carrier mobility .

This document provides a validated, high-yield protocol for synthesizing the monomer, conducting Regioregular Grignard Metathesis (GRIM) polymerization, and fabricating organic field-effect transistors (OFETs).

Part 1: Material Design & Rationale

Why Cyclopropyl?

In organic electronics, the side chain is not just a solubilizing group; it dictates the solid-state packing.

  • Standard Alkyls (Hexyl, Octyl): Good solubility, but the flexible chains can act as insulating barriers if not perfectly interdigitated.

  • Branched Alkyls: Improve solubility but often twist the backbone, breaking conjugation.

  • Cyclopropyl: The "Goldilocks" substituent. It is rigid and compact.

    • Electronic Effect: The cyclopropyl group can conjugate with the thiophene ring (hyperconjugation), potentially lowering the oxidation potential.

    • Steric Effect: It enforces a specific packing distance that favors

      
       stacking while preventing the "insulating layer" effect of long alkyl chains.
      

Part 2: Synthesis Protocols

Workflow Diagram: Monomer to Polymer

SynthesisWorkflow Figure 1: Optimized Synthetic Pathway for P3CPT Start 3-Bromothiophene Step1 Suzuki Coupling (Cyclopropylboronic acid) Start->Step1 Pd(OAc)2, PCy3 High Yield Inter 3-Cyclopropylthiophene Step1->Inter Step2 Regioselective Bromination (NBS, DMF) Inter->Step2 0°C -> RT Dark Monomer This compound (Target Monomer) Step2->Monomer Step3 GRIM Polymerization (Ni(dppp)Cl2) Monomer->Step3 Turbo-Grignard Polymer Poly(3-cyclopropylthiophene) (P3CPT) Step3->Polymer

Protocol A: Monomer Synthesis

Target: this compound

Critical Insight: Standard Suzuki conditions often fail for 3-bromothiophene due to catalyst poisoning or slow oxidative addition. We utilize a tricyclohexylphosphine (PCy3) ligand system to boost yields from ~28% to >85%.

Step 1: 3-Cyclopropylthiophene (Suzuki Coupling)

  • Reagents: 3-Bromothiophene (1.0 eq), Cyclopropylboronic acid (1.5 eq), K3PO4 (3.0 eq), Pd(OAc)2 (5 mol%), PCy3 (10 mol%).

  • Solvent: Toluene/Water (20:1).

  • Procedure:

    • Degas Toluene/Water mix with N2 for 30 mins.

    • Add reagents to a Schlenk flask under N2.

    • Heat to 100°C for 24 hours. Note: Vigorous stirring is essential for the biphasic system.

    • Workup: Cool, extract with diethyl ether, dry over MgSO4, and concentrate.

    • Purification: Silica gel chromatography (Hexanes). Product is a clear oil.

Step 2: Bromination to this compound

  • Reagents: 3-Cyclopropylthiophene (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: DMF (0.5 M) or THF/Acetic Acid (1:1). Expert Note: DMF promotes higher regioselectivity for the 2-position over the 5-position.

  • Procedure:

    • Dissolve starting material in DMF and cool to 0°C in the dark (wrap flask in foil).

    • Add NBS portion-wise over 30 minutes.

    • Stir at 0°C for 2 hours, then warm to Room Temp (RT) for 1 hour.

    • Quench: Pour into ice water/Na2S2O3 (to neutralize Br2).

    • Purification: Extract with hexanes. Distillation or column chromatography (Hexanes) is required to remove traces of 2,5-dibromo byproduct.

    • Validation: 1H-NMR should show a doublet at ~7.2 ppm (5-H) and ~6.8 ppm (4-H). Absence of singlet at 6.9 ppm confirms no 2,5-dibromo impurity.

Part 3: Polymerization Protocol (GRIM)

Method: Kumada Catalyst Transfer Polycondensation (KCTP) / Grignard Metathesis (GRIM). Objective: High regioregularity (>95% Head-to-Tail) and controlled Molecular Weight (Mn).

Reagents:

  • Monomer: this compound.

  • Activator: i-PrMgCl·LiCl (Turbo-Grignard) (1.3 M in THF).

  • Catalyst: Ni(dppp)Cl2.

Procedure:

  • Activation:

    • In a glovebox, dissolve Monomer (1.0 eq) in dry THF (0.1 M).

    • Add Turbo-Grignard (0.98 eq) dropwise. Crucial: Do not use excess Grignard; it leads to chain termination.

    • Stir for 1 hour at RT. Conversion to the organomagnesium species should be monitored by GC-MS (aliquot quenched with water).

  • Polymerization:

    • Add Ni(dppp)Cl2 (0.5 - 1.0 mol% depending on target Mn) dissolved in minimal THF.

    • Stir at RT for 2–4 hours. The solution will turn dark purple/black.

  • Quenching:

    • Add 5M HCl (aq) to quench the Grignard.

    • Precipitate into Methanol.

  • Purification (Soxhlet Extraction):

    • Methanol: Removes salts and catalyst.

    • Acetone: Removes oligomers.

    • Hexanes: Removes low MW polymer.

    • Chloroform: Collects the high MW Poly(3-cyclopropylthiophene) .

Part 4: Device Fabrication (OFET Application)

Context: P3CPT often exhibits higher mobility than P3HT due to tighter packing, but it requires different processing temperatures.

ParameterStandard P3HTP3CPT (Cyclopropyl) Reason
Solvent Chlorobenzeneo-Dichlorobenzene (o-DCB)P3CPT is less soluble; needs higher BP solvent.
Concentration 10 mg/mL5–8 mg/mLPrevent gelation.
Spin Speed 1500 rpm1000–1200 rpmViscosity adjustment.
Annealing Temp 110–150°C160–180°C Cyclopropyl rings are rigid; higher energy needed to reorganize domains.
Annealing Time 20 min30–60 minSlower crystallization kinetics.

Fabrication Steps:

  • Substrate Prep: Clean Si/SiO2 wafers (Piranha solution), treat with OTS (Octadecyltrichlorosilane) to passivate surface.

  • Deposition: Spin coat P3CPT solution (hot, ~60°C) onto the substrate.

  • Annealing: Transfer immediately to a hotplate at 160°C under N2 atmosphere.

  • Top Contact: Evaporate Gold (Au) source/drain electrodes.

Part 5: Characterization & Troubleshooting

Key Data Metrics
  • 1H-NMR: Look for Regioregularity (RR). Head-to-Tail (HT) coupling shows a distinct sharp singlet for the aromatic proton at ~6.98 ppm. Head-to-Head (HH) defects appear as small shoulders.

  • UV-Vis: P3CPT films should show a vibronic shoulder at higher wavelengths (approx 550-600 nm) indicating strong

    
     stacking (aggregation).
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Molecular Weight Excess Grignard reagent during activation.Use exactly 0.95–0.98 eq of i-PrMgCl.
Broad PDI (>1.5) Slow initiation or catalyst termination.Ensure Ni(dppp)Cl2 is fresh; add catalyst quickly in one shot.
Insoluble Polymer Molecular weight too high or cross-linking.Increase catalyst loading (1% -> 2%); keep reaction time < 2 hours.
Low Device Mobility Poor film morphology (amorphous).Increase annealing temperature to 160°C; try solvent annealing with o-DCB.

References

  • Suzuki Coupling Optimization for Thiophenes

    • Molecules2023 , 28(9), 3770.[1] "Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization."

  • GRIM Polymerization Mechanism (P3HT Analogs)

    • Polymer Chemistry2024, "Uncovering a radical-mediated mechanism in the Kumada catalyst transfer polymeriz
  • Cyclopropyl Substituent Effects

    • Synthetic Metals1996 , 83(1), 57-59.[2] "Stereoelectronic effects in polythiophenes: poly(3-cyclopropylthiophene)."

  • General GRIM Protocol Standards

    • Energy & Environmental Science2011, "Poly(3-hexylthiophene): synthetic methodologies and properties in bulk heterojunction solar cells."

Sources

Application Note: Strategic Functionalization of 2-Bromo-3-cyclopropylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-Bromo-3-cyclopropylthiophene is a high-value scaffold in medicinal chemistry. The cyclopropyl group acts as a bioisostere for isopropyl or tert-butyl groups, offering improved metabolic stability and restricted conformational freedom while increasing lipophilicity without significant molecular weight penalty.

However, the functionalization of this scaffold requires a nuanced understanding of regioselectivity and steric influence . The bulky cyclopropyl group at C3 creates a "steric wall," significantly influencing the reactivity at the adjacent C2 and C4 positions.

Reactivity Profile
  • C2 Position (C-Br): The primary handle for functionalization. Highly reactive toward oxidative addition (Pd) and Lithium-Halogen exchange. Constraint: The ortho-cyclopropyl group exerts steric pressure, necessitating specific ligand choices for high-yield cross-couplings.

  • C5 Position (C-H): The most accessible nucleophilic site remaining on the ring. It is electronically activated (alpha to sulfur) and sterically open. Ideal for C-H activation or deprotonation after C2 is addressed.

  • C4 Position (C-H): Sterically congested and electronically less active (beta position). Functionalization here is difficult and typically requires directing groups or blocking C2/C5.

  • Cyclopropyl Moiety: Acid-sensitive. Strong Bronsted acids or harsh Lewis acids can trigger ring-opening or rearrangement. Protocols must prioritize mild or basic conditions.

Visual Reactivity Map

ReactivityMap Substrate This compound C2 Position C2 (Br) Primary Electrophilic Site (Suzuki, Buchwald, Li-Exchange) Substrate->C2 C3 Position C3 (Cyclopropyl) Steric Bulk & Lipophilicity *Acid Sensitive* Substrate->C3 C4 Position C4 (H) Sterically Hindered Low Reactivity Substrate->C4 C5 Position C5 (H) Alpha-Acidic / Nucleophilic Target for C-H Activation Substrate->C5

Figure 1: Reactivity heatmap of the thiophene core. Green indicates the primary synthetic handle; Yellow indicates the secondary target; Red indicates the structural constraint.

Module A: Functionalization at C2 (The C-Br Handle)[1]

A1. Suzuki-Miyaura Cross-Coupling

Challenge: The C3-cyclopropyl group creates steric hindrance that can retard the rate of transmetallation in standard Pd(PPh3)4 systems, leading to homocoupling or dehalogenation side products. Solution: Use electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) like SPhos or XPhos . These ligands facilitate oxidative addition and create a pocket that accommodates the steric bulk during reductive elimination.

Protocol: High-Yield Arylation

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2-5 mol%)

  • Ligand: SPhos (4-10 mol%) (Ratio Pd:L = 1:2)

  • Base: K3PO4 (2.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (10:1)

Procedure:

  • Charge a reaction vial with Pd(OAc)2, SPhos, Boronic Acid, and Base.

  • Evacuate and backfill with Argon (3x).

  • Add solution of this compound in degassed solvent.

  • Heat to 80-100°C for 2-12 hours. Monitor by LCMS.

    • Checkpoint: Conversion should be >95%. If stalled, add additional 1 mol% Pd/Ligand.

  • Cool to RT, dilute with EtOAc, wash with water/brine.

  • Purify via silica gel chromatography.

A2. Lithium-Halogen Exchange (Electrophile Trapping)

Challenge: The cyclopropyl ring is generally stable to alkyllithiums at low temperatures, but "halogen dance" (migration of Li to C5) is a risk if the temperature rises above -40°C. Solution: Perform exchange strictly at -78°C and use n-BuLi .

Protocol: Formylation (Synthesis of Aldehyde)

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Electrophile: DMF (Dimethylformamide) (1.5 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Dissolve substrate in anhydrous THF (0.2 M) under Argon.

  • Cool solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Add n-BuLi dropwise over 10 minutes. Maintain internal temp < -70°C.

  • Stir at -78°C for 30-45 minutes.

    • Mechanistic Note: This generates the 2-lithio-3-cyclopropylthiophene species.

  • Add DMF dropwise.

  • Stir at -78°C for 1 hour, then slowly warm to 0°C.

  • Quench with saturated NH4Cl (aq).

  • Extract with Et2O. The product is the 2-formyl derivative.

Module B: Functionalization at C5 (C-H Activation)

Direct functionalization of C5 is best performed after C2 has been substituted (e.g., with an aryl or alkyl group). If C2 contains a Br, C-H activation conditions often lead to dehalogenation or polymerization.

B1. Direct C-H Arylation (Pd-Catalyzed)

Mechanism: Concerted Metallation-Deprotonation (CMD). Reagents:

  • Substrate: 2-Aryl-3-cyclopropylthiophene (C2-substituted product)

  • Coupling Partner: Aryl Bromide (Ar-Br)

  • Catalyst: Pd(OAc)2 (5 mol%)[1]

  • Ligand: P(t-Bu)3 or PCy3 (often phosphine-free conditions work for thiophenes, but ligands improve yields).

  • Additive: PivOH (Pivalic acid) (30 mol%) - Crucial for CMD mechanism.

  • Base: K2CO3 (2.0 equiv)

  • Solvent: DMA or DMF[2]

Procedure:

  • Combine substrate, Ar-Br, Pd(OAc)2, Base, and PivOH in a pressure vial.

  • Add solvent (degassed).

  • Heat to 100-120°C for 16 hours.

  • Note: The C5 proton is significantly more acidic than C4, providing >20:1 regioselectivity.

Sequential Workflow Strategy

To build complex scaffolds, the order of operations is critical. The C2-Bromine must be utilized first to avoid chemoselectivity issues during C5 functionalization.

Workflow Start Start: this compound Decision Target Structure? Start->Decision PathA Path A: 2-Aryl/Alkyl Derivative Decision->PathA Biaryl Target PathB Path B: 2-Acyl/Formyl Derivative Decision->PathB Carbonyl Target StepA1 Step 1: Suzuki Coupling (Pd-SPhos, Ar-B(OH)2) PathA->StepA1 StepB1 Step 1: Li-Hal Exchange (n-BuLi, -78C, then Electrophile) PathB->StepB1 InterA Intermediate: 2-Substituted-3-cyclopropylthiophene StepA1->InterA InterB Intermediate: 2-Functionalized-3-cyclopropylthiophene StepB1->InterB Step2 Step 2: C5 C-H Activation (Pd(OAc)2, PivOH, Ar-Br) InterA->Step2 InterB->Step2 Final Final Product: 2,5-Disubstituted-3-cyclopropylthiophene Step2->Final

Figure 2: Sequential functionalization decision tree. C2 functionalization (Green) must precede C5 functionalization (Red).

Troubleshooting & "Pro-Tips"

IssueProbable CauseSolution
Low Yield in Suzuki Steric hindrance at C2/C3 interface.Switch ligand to SPhos or XPhos . Increase temp to 100°C. Ensure solvent is degassed to protect electron-rich ligands.
Ring Opening Acidic workup or Lewis acid catalyst.Avoid HCl/H2SO4 workups. Use NH4Cl or phosphate buffers. Avoid AlCl3.
Dehalogenation (C2-H) Incomplete Li-Hal exchange or wet solvent.Dry THF over sieves. Ensure temp is <-70°C. Titrate n-BuLi before use.
Regio-scrambling (C5) "Halogen Dance" during lithiation.Do not let lithiation temp rise above -60°C. Trap electrophile immediately.

References

  • Suzuki Coupling on Hindered Thiophenes

    • Title: Efficient Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[3]

    • Source:Royal Society of Chemistry (Organic Chemistry Frontiers).[3]

    • URL:[Link] (Demonstrates efficacy of AntPhos/SPhos type ligands).

  • C-H Activation of Thiophenes

    • Title: Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes.[4][5]

    • Source:Chemistry - A European Journal.
    • URL:[Link] (Explains C5 vs C4 selectivity).

  • Synthesis of Cyclopropylthiophenes

    • Title: Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
    • Source:MDPI (Molecules).
    • URL:[Link] (Detailed protocols for installing and handling the cyclopropyl group).

  • Lithium-Halogen Exchange Mechanics

    • Title: The Mechanism of Lithium-Halogen Exchange.
    • Source:Macmillan Group (Princeton).
    • URL:[Link] (Fundamental handling of Li-exchange to avoid side reactions).

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-3-cyclopropylthiophene Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Suzuki coupling yield with 2-Bromo-3-cyclopropylthiophene Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Ticket ID: SUZ-THIO-003 Subject: Overcoming Steric Hindrance and Catalyst Poisoning in Thiophene Cross-Couplings Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Challenge

You are attempting to couple This compound . This is not a standard Suzuki coupling; it presents a "perfect storm" of two distinct chemical challenges that frequently stall standard catalytic cycles:

  • Ortho-Steric Hindrance: The cyclopropyl group at the C3 position creates significant steric bulk immediately adjacent to the oxidative addition site (C2-Br). This slows down the approach of the palladium catalyst and hinders the transmetalation step.

  • Catalyst Poisoning (The Thiophene Effect): Thiophenes are electron-rich heterocycles with high affinity for soft metals. The sulfur atom can coordinate to the Palladium(II) center, displacing labile ligands (like phosphines) and forming unreactive complexes, effectively "poisoning" the catalyst [1].[1]

This guide provides a self-validating optimization workflow to overcome these barriers, moving beyond standard Pd(PPh3)4 conditions which typically fail for this substrate.

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at <20% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely experiencing oxidative addition failure or catalyst deactivation .

  • The Cause: Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 lack the steric bulk to force open a coordination site on the metal center in the presence of the bulky cyclopropyl group. Furthermore, the sulfur atom in the thiophene ring may be binding to the Pd, shutting down the cycle.[1]

  • The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

    • Recommendation: Use SPhos or XPhos . These ligands are electron-rich (facilitating oxidative addition into the C-Br bond) and extremely bulky (preventing the formation of inactive sulfur-bound Pd species) [2].

    • Alternative: Pd-PEPPSI-IPr . This NHC-based catalyst is highly resistant to sulfur poisoning and excellent for hindered substrates.

Q2: I observe significant formation of 3-cyclopropylthiophene (protodebromination). How do I stop this?

Diagnosis: The oxidative addition is occurring, but transmetalation is too slow , allowing the Pd-Ar species to scavenge a proton from the solvent or base.

  • The Cause: This often happens in aqueous systems when the boronic acid is sterically hindered or unstable.

  • The Fix:

    • Switch Solvent System: Move from Toluene/Water to anhydrous 1,4-Dioxane or THF .

    • Change the Base: If using carbonate (K2CO3), switch to K3PO4 (anhydrous) or CsF . Potassium Phosphate is often superior for hindered thiophenes as it buffers the pH and facilitates transmetalation without requiring high water content [3].

    • Boronic Acid Equivalents: Increase the boronic acid loading to 1.5–2.0 equiv. to outcompete the proton source.

Q3: The reaction mixture turns black (Pd precipitation) within 10 minutes.

Diagnosis: "Pd Black" formation indicates ligand dissociation and catalyst aggregation.

  • The Cause: Your ligand-to-metal ratio is too low, or the ligand is not binding tightly enough to protect the Pd from the thiophene sulfur.

  • The Fix:

    • Ensure a Ligand:Pd ratio of 2:1 (if using separate Pd source and ligand).

    • Pre-catalyst strategy: Stop mixing Pd(OAc)2 and Phosphine in situ. Use a precatalyst like XPhos Pd G2 or G3 . These ensure a 1:1 active species generation without an induction period, protecting the Pd until it enters the cycle.

Optimization Logic Pathways

The following diagrams visualize the decision-making process for ligand selection and the mechanistic failure points.

Figure 1: Ligand Selection Decision Matrix

LigandSelection Start Start: this compound CheckStandard Screen Standard Catalyst (Pd(dppf)Cl2 or Pd(PPh3)4) Start->CheckStandard ResultStandard Yield > 50%? CheckStandard->ResultStandard OptimizeStandard Optimize Temp/Time ResultStandard->OptimizeStandard Yes FailAnalysis Analyze Failure Mode ResultStandard->FailAnalysis No StericPath Issue: Steric Hindrance (Low Conversion) FailAnalysis->StericPath Substrate remains PoisonPath Issue: Sulfur Poisoning (Pd Black / Stalling) FailAnalysis->PoisonPath Catalyst dies SolnSPhos Solution A: Pd(OAc)2 + SPhos (1:2 Ratio) StericPath->SolnSPhos SolnPEPPSI Solution B: Pd-PEPPSI-IPr (NHC Ligand) PoisonPath->SolnPEPPSI FinalCheck Check Transmetalation SolnSPhos->FinalCheck SolnPEPPSI->FinalCheck ProtoDeB Side Product: Protodebromination? FinalCheck->ProtoDeB Yes FixBase Switch to Anhydrous K3PO4 or CsF in Dioxane ProtoDeB->FixBase

Caption: Decision tree for selecting the optimal catalytic system based on observed failure modes.

Validated Experimental Protocols

These protocols are designed to be self-validating. If Step 3 fails (color change/TLC), do not proceed to workup; revert to the Troubleshooting Guide.

Protocol A: The "Buchwald" Standard (High Success Rate)

Best for coupling with stable aryl boronic acids.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio)

Procedure:

  • Setup: In a glovebox or under Argon flow, add the substrate, boronic acid, XPhos Pd G2, and K3PO4 into a vial equipped with a stir bar.

  • Solvent: Add degassed Toluene and Water. Note: Degassing is critical to prevent homocoupling.

  • Reaction: Seal the vial and heat to 80°C for 12 hours.

  • Checkpoint: Check TLC. The spot for the bromide should be gone. If the reaction is brown/clear, the catalyst is active. If black precipitate forms immediately, check oxygen levels.

Protocol B: The "PEPPSI" Method (For Difficult Cases)

Best for unstable boronic acids or if sulfur poisoning is severe.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (2 mol%)

  • Base: K2CO3 or Cs2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous) or THF

Procedure:

  • Setup: Combine substrate, boronic acid, base, and catalyst in a reaction vessel.

  • Solvent: Add anhydrous Dioxane.

  • Reaction: Heat to 60–80°C . PEPPSI catalysts initiate quickly; conversion often starts within 1 hour.

  • Workup: Filter through a celite pad to remove the Pd-NHC complex before column chromatography.

Data Summary: Solvent & Base Screening

Use this table to select conditions based on your specific boronic acid partner.

Boronic Acid TypeRecommended BaseRecommended SolventTemp (°C)Notes
Electron-Rich Aryl K3PO4Toluene/H2O (10:1)80-100Standard high-yield condition.
Electron-Poor Aryl K2CO3THF/H2O (4:1)60-80Lower temp prevents hydrolysis.
Heteroaryl (Pyridine) Cs2CO31,4-Dioxane90-110Requires higher temp; Cs+ aids transmetalation.
Alkyl/Cyclopropyl Ag2O / K2CO3Toluene100Silver oxide can help activate alkyl boronates [4].

References

  • BenchChem Technical Support. (2025).[1] Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds. BenchChem. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2-Substituted Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Link

  • Charette, A. B., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI Molecules, 28(9), 3762. Link

Sources

Overcoming debromination of 2-Bromo-3-cyclopropylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-3-cyclopropylthiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. We understand that undesired side reactions, particularly debromination, can be a significant challenge in cross-coupling methodologies. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and overcome these issues, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is hydrodebromination and why is it a problem with this compound?

A: Hydrodebromination is an undesired side reaction in which the bromine atom on your starting material is replaced by a hydrogen atom, yielding 3-cyclopropylthiophene. This is problematic for several reasons: it consumes your starting material, reduces the yield of the desired coupled product, and introduces a byproduct that can be difficult to separate due to similar physical properties. Thiophene rings, being electron-rich, can be susceptible to this side reaction, especially under the conditions used for palladium-catalyzed cross-coupling reactions.[1][2]

Q2: What are the primary mechanisms leading to debromination in a palladium-catalyzed cross-coupling reaction?

A: Debromination in palladium-catalyzed reactions typically occurs after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, forming an Aryl-Pd(II)-Br intermediate.[3][4] From this key intermediate, several pathways can lead to the unwanted byproduct:

  • Protodebromination: The Aryl-Pd(II)-Br complex reacts with a proton source in the reaction mixture. This source can be residual water, an alcohol solvent, or even the boronic acid reagent itself.[5]

  • Reductive Cleavage: The Aryl-Pd(II)-Br intermediate can undergo reduction by various species in the reaction, such as phosphine ligands, amines (used as bases), or other reducing agents, leading to the formation of an aryl radical or anion which is then quenched by a hydrogen source.[6][7]

  • β-Hydride Elimination (from a Pd-H species): If a palladium hydride (Pd-H) species is formed (e.g., from an alcohol solvent or a base like triethylamine), it can reductively eliminate with the aryl group to form the debrominated product and regenerate the Pd(0) catalyst.

The following diagram illustrates the competition between the desired cross-coupling pathway and the undesired debromination side reaction.

G start This compound + Pd(0)Ln OA Oxidative Addition start->OA intermediate Aryl-Pd(II)(L)n-Br OA->intermediate TM Transmetalation (with R-B(OH)2) intermediate->TM Desired Path protonolysis Protonolysis (e.g., H2O, ROH) intermediate->protonolysis Side Reaction reductive_cleavage Reductive Cleavage (e.g., from base, solvent) intermediate->reductive_cleavage Side Reaction intermediate2 Aryl-Pd(II)(L)n-R TM->intermediate2 RE Reductive Elimination intermediate2->RE product Desired Product: Aryl-R RE->product catalyst_regen Pd(0)Ln RE->catalyst_regen catalyst_regen->start debromination_path Undesired Debromination Pathways debrominated_product Debrominated Byproduct: Aryl-H protonolysis->debrominated_product reductive_cleavage->debrominated_product

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Troubleshooting Guide: Minimizing Debromination

This section is structured to help you systematically troubleshoot and optimize your reaction conditions.

Q3: I am observing significant (>20%) debromination. What is the first parameter I should investigate?

A: The choice of base is often the most critical factor influencing the extent of debromination. Strong, poorly soluble inorganic bases or highly reactive organic bases can exacerbate the problem.

  • Problem: Using strong bases like NaOH, KOH, or alkoxides (e.g., NaOtBu) can promote side reactions.[8] Organic bases like triethylamine (TEA) can also act as a hydride source, leading to reductive debromination.

  • Solution: Switch to a milder, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for Suzuki couplings involving sensitive substrates.[9][10] They are basic enough to facilitate the catalytic cycle but are less likely to promote protonolysis or other side reactions.

Q4: My choice of base is appropriate, but debromination persists. What's next?

A: Your catalyst system (palladium precursor and ligand) is the next critical area for optimization. The electronic and steric properties of the phosphine ligand play a crucial role in balancing the rates of the desired catalytic steps against the undesired debromination.

  • Problem: Highly electron-rich and sterically bulky ligands, while excellent for promoting oxidative addition, can sometimes lead to a more reactive Aryl-Pd(II)-Br intermediate that is prone to side reactions if the subsequent transmetalation step is slow.

  • Solution: Screen different ligands. For Suzuki reactions with this compound, ligands like SPhos and cataCXium A have shown good results, providing high yields of the coupled product with minimal side reactions.[9][11] If you are using a general-purpose ligand like PPh₃, switching to a more specialized biarylphosphine ligand is highly recommended.

The following table summarizes the influence of key reaction parameters on the rate of debromination.

ParameterRecommendation to Reduce DebrominationRationale & Causality
Base Use weaker, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).Strong bases can increase the concentration of potential proton sources (e.g., by deprotonating water/alcohols) or directly participate in reductive pathways.[8]
Ligand Screen electron-rich, bulky biarylphosphine ligands (e.g., SPhos, XPhos, cataCXium A).These ligands promote fast reductive elimination, which is the product-forming step. If reductive elimination is faster than competing debromination pathways, the desired product will be favored.[9]
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80 °C instead of 110 °C).Debromination pathways often have a higher activation energy than the desired coupling. Lowering the temperature can disproportionately slow the side reaction.[8]
Solvent Use anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF). Thoroughly dry all solvents and reagents.This minimizes the presence of adventitious water, which is a primary proton source for protodebromination.[5]
Catalyst Loading Use the lowest effective catalyst loading (e.g., 0.5-2 mol%).While counterintuitive, higher catalyst loadings can sometimes lead to more side products if catalyst decomposition pathways are active.
Q5: Can you provide a reliable starting protocol for a Suzuki-Miyaura coupling with this compound?

A: Absolutely. The following protocol is a robust starting point based on established literature procedures for similar substrates.[9][11] It is designed to minimize debromination by using a proven catalyst system and optimized conditions.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Objective: To couple this compound with a generic Arylboronic Acid while minimizing hydrodebromination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane) (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous Toluene

  • Anhydrous Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene. Stir for 5-10 minutes until a homogeneous solution is formed.

  • Reaction Assembly: Add the catalyst solution to the Schlenk flask containing the solids.

  • Solvent Addition: Add anhydrous toluene and degassed water to the reaction flask via syringe. A typical solvent ratio is Toluene:Water (10:1). The reaction should be set to a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed. Oxygen can lead to catalyst degradation and side reactions like homocoupling.[12]

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct (3-cyclopropylthiophene). The reaction is typically complete within 4-16 hours.[13]

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Flowchart

If you continue to face issues, use this logical decision tree to guide your optimization strategy.

G start_node High Debromination Observed (>15%) q_base What base are you using? start_node->q_base decision_node decision_node action_node action_node end_node Problem Solved a_strong_base Strong Base (NaOH, NaOtBu, TEA) q_base->a_strong_base Strong a_mild_base Mild Base (K3PO4, Cs2CO3) q_base->a_mild_base Mild action_base Switch to K3PO4 or Cs2CO3. Ensure it is finely ground. a_strong_base->action_base q_temp Is reaction temp > 100 °C? a_mild_base->q_temp action_base->q_temp action_temp Lower temperature to 80 °C. Accept longer reaction time. q_temp->action_temp Yes q_ligand What ligand are you using? q_temp->q_ligand No action_temp->q_ligand a_simple_ligand Simple Ligand (e.g., PPh3) q_ligand->a_simple_ligand Simple a_buchwald_ligand Buchwald Ligand (e.g., SPhos) q_ligand->a_buchwald_ligand Advanced action_ligand Screen Buchwald-type ligands (SPhos, cataCXium A). a_simple_ligand->action_ligand q_solvent Are solvents anhydrous? a_buchwald_ligand->q_solvent action_ligand->q_solvent q_solvent->end_node Yes action_solvent Use anhydrous solvents. Degas thoroughly. q_solvent->action_solvent No action_solvent->end_node

Caption: A step-by-step troubleshooting flowchart.

References

  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Palladium(0)
  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid...
  • Preparation of Aryl Bromides, Part 2: Nucleophilic Bromin
  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
  • Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogen
  • Heck Reaction. Organic Chemistry Portal.
  • Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. Benchchem. [Link]

  • Reductions of aryl bromides in water at room temper
  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.
  • preventing debromination in reactions with 2-Bromo-4-iodopyridine. Benchchem.
  • Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. MDPI.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Arom
  • Reduction of aryl halides at transition metal cathodes. Conditions for aryl-aryl bond formation The Ullmann's reaction revisited.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions and Metal-Halide Exchange Reactions of Tetrabromothiophene: Optimization, Scope and Limitations.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • Suzuki Coupling Mechanism. YouTube.
  • Heck Reaction. Chemistry LibreTexts.
  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
  • Heck Reaction—St
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

Preventing homocoupling in 2-Bromo-3-cyclopropylthiophene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-3-cyclopropylthiophene Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide in-depth, field-proven insights into preventing the common and often frustrating issue of homocoupling in cross-coupling reactions. By understanding the causality behind experimental choices, you can design robust, self-validating protocols to maximize the yield of your desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a problem with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of the same starting material react with each other. In the context of palladium-catalyzed cross-coupling reactions, this means two molecules of this compound react to form 3,3'-dicyclopropyl-2,2'-bithiophene. This byproduct consumes your starting material, complicates purification, and ultimately lowers the yield of your target molecule. This issue is particularly prevalent in Suzuki, Stille, and Sonogashira reactions. The formation of this homocoupled product often points to specific, controllable issues within the reaction setup and catalytic cycle.

Q2: What is the primary cause of homocoupling in palladium-catalyzed reactions?

A2: The primary culprits behind homocoupling are often related to the palladium catalyst's oxidation state and the presence of oxygen.[1][2]

  • Palladium(II) Species: Homocoupling of organoboron reagents (in Suzuki reactions) can occur via a stoichiometric reaction with Pd(II) species, which generates the symmetrical biaryl and reduces the palladium to the active Pd(0) state.[1][3] If your reaction mixture contains a significant concentration of Pd(II) before the catalytic cycle efficiently begins, homocoupling can be a major competing pathway.

  • Presence of Oxygen: Molecular oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex.[4] This complex can then react with two molecules of the organoboron reagent to produce the homocoupled product, regenerating a Pd(0) species.[4] Therefore, inadequate degassing of the reaction mixture is a frequent cause of this side reaction.[2][5]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is susceptible to homocoupling of the boronic acid or ester partner.

Issue: Significant formation of 3,3'-dicyclopropyl-2,2'-bithiophene is observed.

This indicates that your aryl halide (this compound) is reacting with itself. The mechanism often involves the oxidative addition of the aryl halide to a Pd(0) center, followed by a competing pathway that leads to the dimer.[6]

Solution Workflow:

// Tier 1 Nodes degas [label="1. Rigorously Degas\nSolvents & Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; ligand [label="2. Optimize Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="3. Evaluate Base & Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; temp [label="4. Lower Reaction\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"];

// Tier 2 Nodes degas_tech [label="Use Freeze-Pump-Thaw (3x)\nor Subsurface N2/Ar Sparge (15-30 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; ligand_type [label="Switch to Bulky, Electron-Rich\nMonodentate Phosphine Ligands\n(e.g., SPhos, RuPhos)", fillcolor="#F1F3F4", fontcolor="#202124"]; base_choice [label="Use a Weaker Base (e.g., K3PO4, K2CO3)\nEnsure Base is Fully Dissolved\n(often requires aqueous mixture)", fillcolor="#F1F3F4", fontcolor="#202124"]; temp_control [label="Run at RT or 40-60°C.\nHigher temps can accelerate\nside reactions.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> degas [label=" First Step "]; start -> ligand [label=" Common Issue "]; start -> base [label=" Key Variable "]; start -> temp [label=" Fine-Tuning "];

degas -> degas_tech; ligand -> ligand_type; base -> base_choice; temp -> temp_control; } caption: Troubleshooting flowchart for homocoupling.

Detailed Explanations & Protocols

1. The Critical Role of an Inert Atmosphere

  • Causality: As mentioned, oxygen is a key promoter of homocoupling side reactions.[1][2] Rigorous exclusion of oxygen is the most critical first step in troubleshooting.[5][7] A simple balloon of nitrogen or argon is often insufficient.

  • Protocol: Rigorous Degassing:

    • Combine this compound, the boronic acid/ester partner, base, and solvent in the reaction flask.

    • Perform a minimum of three vacuum-backfill cycles with high-purity argon or nitrogen.[8]

    • For solvents with dissolved oxygen, a subsurface sparge (bubbling the inert gas through the liquid via a long needle) for 15-30 minutes is highly effective.[7][9]

    • Add the palladium catalyst and ligand after the degassing procedure under a positive pressure of the inert gas.[9]

2. Ligand Selection: The Gatekeeper of Selectivity

  • Causality: The phosphine ligand's properties directly influence the rates of the catalytic cycle steps. Bulky, electron-rich ligands accelerate the final, desired reductive elimination step, where the C-C bond is formed.[10] This faster rate helps the desired cross-coupling pathway outcompete the homocoupling side reaction.[11] Buchwald-type ligands are specifically designed for this purpose.[11]

  • Recommended Ligands: Avoid using simple triphenylphosphine (PPh₃) if homocoupling is an issue. Instead, screen bulky, electron-rich monodentate phosphine ligands.

LigandStructure TypeKey Advantage
SPhos Buchwald BiarylphosphinePromotes rapid reductive elimination, often suppressing side reactions.
RuPhos Buchwald BiarylphosphineHighly active, effective for sterically hindered substrates.
XPhos Buchwald BiarylphosphineGeneral-purpose, highly effective ligand for a broad range of substrates.
Tri-tert-butylphosphine AlkylphosphineVery electron-rich and bulky, promotes oxidative addition.
  • Protocol: Ligand Screening:

    • Set up parallel reactions using the rigorously degassed procedure described above.

    • Use a consistent Pd source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a Ligand:Pd ratio of 2:1.

    • Test SPhos, RuPhos, and XPhos against your current condition.

    • Monitor reaction progress by TLC or LCMS to determine the ratio of desired product to homocoupled dimer.

3. The Influence of Base and Solvent

  • Causality: The base is required to activate the boronic acid for the transmetalation step.[12][13] However, a very strong base can sometimes promote side reactions. The solubility of the base is also critical; an undissolved base can lead to slow, inefficient catalysis, giving time for side reactions to occur.[9] This is why aqueous mixtures are common in Suzuki reactions—they help dissolve inorganic bases like K₂CO₃ or K₃PO₄.[9][14]

  • Recommendations:

    • Bases: K₃PO₄ is often an excellent choice as it is effective but generally milder than hydroxides. K₂CO₃ is also a standard and reliable option.[9]

    • Solvents: A mixture of an organic solvent like 1,4-dioxane or THF with water (e.g., 4:1 or 5:1 ratio) is often optimal to ensure all components, especially the base, are sufficiently soluble.[14]

4. The Effect of Temperature

  • Causality: While heat can increase the rate of the desired reaction, it often accelerates side reactions even more. Homocoupling pathways can have a higher activation energy, becoming more prominent at elevated temperatures.

  • Recommendation: Many modern catalyst systems are highly active and do not require high heat. Start reactions at room temperature and monitor for progress. If the reaction is sluggish, gently warm to 40-60°C.[15] Avoid refluxing unless necessary, as this is often where byproduct formation becomes significant.

Troubleshooting for Other Coupling Reactions

Stille Coupling
  • Issue: Formation of 3,3'-dicyclopropyl-2,2'-bithiophene.

  • Primary Cause: Stille reactions are notoriously sensitive to oxygen. Homocoupling of the organotin reagent can occur, but dimerization of the aryl halide is also possible.

  • Top Solution:

    • Rigorous Degassing: This is paramount. Use the freeze-pump-thaw method for the best results.

    • Ligand Choice: PPh₃ is common, but if homocoupling is an issue, consider a more electron-rich ligand like P(t-Bu)₃.

    • Additives: In some cases, adding a copper(I) co-catalyst can accelerate the desired cross-coupling.

Sonogashira Coupling
  • Issue: Formation of 3,3'-dicyclopropyl-2,2'-bithiophene (aryl-aryl homocoupling) or diyne (alkyne homocoupling, also known as Glaser coupling).

  • Primary Cause: Glaser coupling is typically copper-mediated and oxygen-dependent. Aryl-aryl homocoupling points to issues with the palladium cycle.

  • Top Solution:

    • Run Copper-Free: If diyne formation is the problem, use a copper-free Sonogashira protocol. This relies on a highly active palladium/phosphine catalyst system alone.

    • Amine Base: Ensure the amine base (e.g., triethylamine or diisopropylamine) is high purity and also degassed, as amines can contain dissolved oxygen.

    • Catalyst System: A combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a copper(I) salt (e.g., CuI) is standard. Ensure the catalyst quality is high.[16][17]

Mechanistic Overview: Desired vs. Undesired Pathways

G OA OA OA_homo OA_homo Pd0 Pd0 Pd0_homo Pd0_homo

References

  • How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. (2018). ResearchGate. [Link]

  • Miller, W. D., & DeShong, P. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 437-440. [Link]

  • What is the proper way to set up a suzuki coupling? (2020). Reddit. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021). YouTube. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. (2025). ResearchGate. [Link]

  • Raza, A., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(11), 2969. [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025). Synlett. [Link]

  • The effect of various temperatures on the Suzuki coupling reaction. (n.d.). ResearchGate. [Link]

  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). (2020). Journal of the American Chemical Society. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. (2010). The Journal of Organic Chemistry. [Link]

  • Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization | Request PDF. (2025). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2025). ResearchGate. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit. [Link]

  • Ligand design for cross-couplings: phosphines. (2024). YouTube. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2007). Journal of the American Chemical Society. [Link]

  • Cross-Coupling Reactions: A Practical Guide. (2025). ResearchGate. [Link]

  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. (2006). Journal of the American Chemical Society. [Link]

  • Phosphines. (2023). Chemistry LibreTexts. [Link]

  • A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. (n.d.). National Institutes of Health. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Scaling Synthesis of 2-Bromo-3-cyclopropylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the scale-up synthesis of 2-Bromo-3-cyclopropylthiophene , a critical building block in the development of kinase inhibitors and other heterocyclic pharmaceuticals.

Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Target Molecule: this compound (CAS: N/A for generic structure, varies by specific isomer)

Executive Strategy & Route Selection

For scale-up (>100g to kg scale), the most robust and economical route involves a Suzuki-Miyaura coupling followed by a Regioselective Bromination . While direct construction of the thiophene ring is possible, it is operationally complex. Functionalizing the commercially available 3-bromothiophene is the industry standard.

The Synthetic Workflow

The following diagram illustrates the logical flow and critical decision nodes for this process.

G Start Starting Material: 3-Bromothiophene Step1 Step 1: Suzuki Coupling (Cyclopropylboronic acid) Start->Step1 Pd(OAc)2/SPhos K3PO4, Toluene/H2O Inter Intermediate: 3-Cyclopropylthiophene Step1->Inter Workup & Distillation Impurity1 Impurity: Homocoupling Step1->Impurity1 Risk Step2 Step 2: Bromination (NBS or Br2) Inter->Step2 Regioselectivity Control (<0°C) Product Target: This compound Step2->Product Purification Impurity2 Impurity: 2,5-Dibromo or 5-Bromo isomer Step2->Impurity2 Risk

Figure 1: Strategic workflow for the synthesis of this compound, highlighting critical impurity risks at each stage.

Module 1: The Cyclopropyl Installation (Suzuki Coupling)

Objective: Convert 3-bromothiophene to 3-cyclopropylthiophene. Challenge: Cyclopropylboronic acid is prone to protodeboronation (hydrolysis) and is less reactive than aryl boronic acids.

Optimized Protocol (Scale: 1.0 mol)
  • Reactor Setup: 5L jacketed reactor, overhead stirrer, N2 purge.

  • Charge:

    • Toluene (10 vol) and Water (2 vol).

    • 3-Bromothiophene (1.0 equiv).

    • Cyclopropylboronic acid (1.3 equiv) — Excess required due to instability.

    • Potassium Phosphate (K3PO4, 3.0 equiv) — Base choice is critical.

  • Catalyst Addition:

    • Add Pd(OAc)2 (1 mol%) and SPhos (2 mol%).[1]

    • Note: SPhos is preferred over PPh3 because it forms a highly active catalyst species that facilitates coupling with sterically demanding or electron-rich partners [1].

  • Reaction: Heat to 90°C for 4-6 hours. Monitor by GC-MS.

  • Workup: Cool to RT. Phase separate. Wash organic layer with water and brine. Dry over Na2SO4.

  • Purification: Fractional distillation (vacuum).

Troubleshooting Guide: Step 1
SymptomProbable CauseCorrective Action
Stalled Conversion (<80%) Catalyst deactivation or Boronic acid degradation.Add additional 0.3 eq of boronic acid.[1] Do not add more Pd initially; check O2 levels (degas solvents thoroughly).
High Homocoupling (Biphenyls) O2 leak or low base concentration.Ensure rigorous N2 sparging. Verify K3PO4 stoichiometry.
"Black Metal" Precipitate Pd aggregation (Pd black formation).SPhos loading may be too low relative to Pd. Ensure 2:1 Ligand:Pd ratio.

Module 2: Regioselective Bromination (The Critical Step)

Objective: Selectively brominate the 2-position (ortho to sulfur, ortho to cyclopropyl) while avoiding the 5-position (meta to cyclopropyl) and polybromination. Mechanism: Electrophilic Aromatic Substitution (EAS). The 2-position is electronically activated but sterically hindered by the cyclopropyl group. The 5-position is less hindered but slightly less activated.

Optimized Protocol (Scale: 0.5 mol)

Safety Warning: NBS bromination is exothermic. On a large scale, heat accumulation can lead to runaway reactions [2].

  • Solvent Selection: Use Acetonitrile (ACN) or DCM/Acetic Acid .

    • Avoid DMF: NBS in DMF can undergo violent decomposition at elevated temperatures [3].

  • Setup: Reactor cooled to -10°C to 0°C .

  • Addition:

    • Dissolve 3-cyclopropylthiophene in ACN (5 vol).

    • Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise or as a slurry over 2 hours.

    • Critical: Maintain internal temperature < 5°C. Higher temperatures favor the thermodynamic 5-bromo or dibromo products.

  • Quench: Add 10% NaHSO3 solution to quench unreacted bromine/NBS.

  • Workup: Extract with Heptane (to remove succinimide). Wash with NaHCO3.

Troubleshooting Guide: Step 2
SymptomProbable CauseCorrective Action
High 5-Bromo Isomer (>5%) Reaction temperature too high or fast addition.Cool reactor to -15°C. Slow down NBS addition. The 2-position is the kinetic product; 5-position is thermodynamic.
Dibromination (2,5-dibromo) Localized excess of NBS.Increase stirring speed (mixing limited). Ensure NBS is added slowly.
Exotherm Spikes NBS accumulation (induction period).Stop addition immediately. Wait for exotherm to subside. Check for radical initiation (light/peroxides). Consider adding a radical scavenger if mechanism drifts.

Frequently Asked Questions (FAQs)

Q: Can I use elemental Bromine (Br2) instead of NBS for cost savings? A: Yes, but with caution. Br2 is much more aggressive and atom-uneconomical (generates HBr). HBr can cause ring-opening of the cyclopropyl group (acid-catalyzed cleavage). If you use Br2, you must buffer the reaction (e.g., CaCO3 or NaOAc) to neutralize HBr immediately. NBS is generally preferred for cyclopropyl-containing substrates to preserve the ring [4].

Q: Why is SPhos recommended for the Suzuki step? A: 3-Bromothiophene is electron-rich and can be sluggish to oxidatively add to Pd(0). SPhos is an electron-rich, bulky biaryl phosphine ligand that accelerates the oxidative addition step and stabilizes the Pd species, significantly improving yields compared to standard PPh3 [1].

Q: How do I separate the 2-bromo and 5-bromo isomers if the reaction selectivity fails? A: Separation is difficult due to similar boiling points.

  • Distillation: Requires a high-efficiency column (20+ theoretical plates).

  • Chemical Purification: The 2-bromo isomer is more sterically crowded. Reacting the mixture with a bulky Grignard or lithiating agent at low temp might selectively consume the less hindered 5-bromo isomer (though this is yield-destructive). Prevention (temperature control) is the only viable scale-up strategy.

References

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes. Molecules, 2023.

  • Safe Scale-Up of a NBS-Involved Bromination Reaction. Novartis/OAK, 2021.

  • A Dangerous Bromance (Hazards of NBS/DMF). Scientific Update, 2024.[2]

  • 2-Bromo-3-methylthiophene synthesis (Analogue Protocol). ChemicalBook, Accessed 2025.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-cyclopropylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The 2-Bromo-3-cyclopropylthiophene moiety, in particular, represents a valuable building block, combining the unique electronic properties of the thiophene ring with the conformational rigidity and metabolic stability often conferred by a cyclopropyl group. The C-Br bond at the 2-position serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of the efficacy of various palladium catalyst systems for the coupling of this compound. We will delve into the mechanistic rationale behind catalyst selection, provide field-proven experimental protocols, and present comparative data to inform your synthetic strategy.

The Strategic Importance of Catalyst and Ligand Selection

The success of a palladium-catalyzed cross-coupling reaction hinges on the careful selection of the palladium source and, critically, the ancillary ligand. The ligand modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition, transmetalation, and reductive elimination—the three key steps in the catalytic cycle.[1] For an electron-rich heterocycle like thiophene, the choice of a sufficiently electron-rich and sterically demanding phosphine ligand is often crucial to promote the desired reactivity and prevent catalyst deactivation.

Comparative Analysis of Key Cross-Coupling Reactions

We will now explore four major classes of palladium-catalyzed cross-coupling reactions for the functionalization of this compound: Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.

Table 1: Performance Comparison of Palladium Catalysts for the Coupling of this compound and Analogs
Coupling ReactionPalladium Catalyst SystemTypical Coupling PartnerAdvantagesDisadvantagesRepresentative Yield
Suzuki-Miyaura Pd(OAc)₂ / SPhosAryl/Heteroaryl Boronic AcidsHigh functional group tolerance; commercially available and stable boronic acids; non-toxic byproducts.[2]Can be sensitive to steric hindrance; requires a base.69-93%[3]
Heck Pd(OAc)₂ / P(o-tol)₃AlkenesAtom-economical (no organometallic reagent needed); good for vinylation.[4]Can have issues with regioselectivity; may require higher temperatures.Moderate to Good (Substrate Dependent)
Sonogashira Pd(CF₃COO)₂ / PPh₃ / CuITerminal AlkynesDirect introduction of an alkyne moiety; mild reaction conditions are often possible.[5][6]Requires a copper co-catalyst in the classic protocol, which can be a source of contamination; sensitive to oxygen.[6]72-96%[5]
Stille Pd(PPh₃)₄OrganostannanesTolerant of a wide range of functional groups; mild reaction conditions.[7]Toxicity of organotin reagents and byproducts is a major drawback; purification can be challenging.[8]Good to Excellent (Substrate Dependent)

Note: Yields are based on reactions with similar substituted bromothiophenes and serve as a qualitative guide.

Mechanistic Insights: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is paramount for troubleshooting and optimizing reactions. The generally accepted cycle involves three main stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: The organic group from the coupling partner (e.g., the aryl group from an organoboron reagent in a Suzuki coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Br Pd(II)_Complex R-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-M Pd(II)_Intermediate R-Pd(II)-R'(L2) Transmetalation->Pd(II)_Intermediate - M-Br Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following protocols are provided as robust starting points for the coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Suzuki-Miyaura Coupling: A Protocol for Arylation

This protocol is adapted from a successful synthesis of cyclopropylthiophenes.[3] The use of a biarylphosphine ligand like SPhos is key for high efficiency.

Experimental Workflow:

Suzuki-Miyaura Workflow reagents Reagents This compound Arylboronic Acid Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O setup Reaction Setup Combine reagents under inert atmosphere (N₂ or Ar). Heat to 100 °C. reagents->setup workup Workup Cool to room temperature. Dilute with ethyl acetate. Wash with H₂O and brine. Dry over Na₂SO₄. setup->workup purification Purification Concentrate in vacuo. Purify by column chromatography. workup->purification

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • To a dry reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.

  • Add degassed toluene (4 mL) and water (1 mL) via syringe.

  • Stir the mixture vigorously at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: A Protocol for Alkynylation

This protocol is based on a highly efficient method for the Sonogashira coupling of a similar bromo-heterocycle.[5]

Detailed Steps:

  • To a dry Schlenk tube, add palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 0.025 mmol, 2.5 mol%), triphenylphosphine (PPh₃, 0.05 mmol, 5 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add dry, degassed DMF (5 mL), followed by this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and triethylamine (Et₃N, 2.0 mmol).

  • Stir the mixture at 100 °C for 3-6 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and pour it into a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound is a powerful tool for the synthesis of novel chemical entities. The Suzuki-Miyaura and Sonogashira reactions, in particular, offer high efficiency and broad substrate scope with commercially available catalyst systems. While the Heck reaction provides an atom-economical route to vinylated products, and the Stille reaction is highly versatile, the choice of method will ultimately depend on the specific synthetic target and considerations such as the toxicity of reagents.

Future developments in this field will likely focus on further reducing catalyst loadings, expanding the scope to include more challenging coupling partners, and developing more sustainable reaction conditions, for instance, by utilizing ligand-free systems or reactions in aqueous media.[9][10] The continued exploration of novel phosphine ligands and N-heterocyclic carbene (NHC) ligands will undoubtedly lead to even more efficient and selective catalytic systems for the functionalization of this important heterocyclic building block.[11]

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Organic Reactions, 1982 , 27, 345-390. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25(6), 508-524. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41(22), 4176-4211. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106(7), 2651-2710. [Link]

  • Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 2017 , 6, 121-133. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997 , 50, 1-652. [Link]

  • Sonogashira, K. The Sonogashira Reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E.-i., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2002; pp 493-529. [Link]

  • Fairlamb, I. J. S. Ligand-accelerated catalysis in the Suzuki–Miyaura cross-coupling reaction. Chemical Society Reviews, 2008 , 37(1), 101-110. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41(11), 1461-1473. [Link]

  • de Meijere, A.; Diederich, F., Eds. Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH: Weinheim, Germany, 2004. [Link]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102(5), 1359-1470. [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books: Sausalito, CA, 2010. [Link]

  • Negishi, E.-i. Palladium-Catalyzed Cross-Coupling. Accounts of Chemical Research, 1982 , 15(11), 340-348. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004 , 43(36), 4704-4734. [Link]

  • Negishi, E.-i., et al. Palladium-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million. ARKIVOC, 2012 , (vii), 242-252. [Link]

  • Skrastina, E., et al. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 2023 , 28(9), 3770. [Link]

  • Li, J., et al. Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Organic Chemistry Frontiers, 2019 , 6(18), 3296-3300. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]

  • Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013 , 42(12), 5270-5298. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100(8), 3009-3066. [Link]

  • Dounay, A. B.; Overman, L. E. The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 2003 , 103(8), 2945-2964. [Link]

  • Jutand, A. Role of the Anion in the Rate of Oxidative Addition of Phenyl Iodide to Palladium(0) Complexes in the Presence of Halide Ions. Organometallics, 2003 , 22(21), 4270-4278. [Link]

  • Amatore, C.; Jutand, A. Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 1999 , 576(1-2), 254-278. [Link]

  • Farina, V. High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry: A Critical Overview. Advanced Synthesis & Catalysis, 2004 , 346(13-15), 1553-1582. [Link]

  • Biffis, A.; Zecca, M.; Basato, M. "Ligand-Free" Palladium Catalysts. Chemical Reviews, 2011 , 111(5), 2889-2936. [Link]

  • de Vries, J. G. The Heck reaction. Dalton Transactions, 2006 , (3), 421-429. [Link]

  • Torborg, C.; Beller, M. Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry. Angewandte Chemie International Edition, 2009 , 48(17), 3042-3051. [Link]

  • O'Brien, C. J.; Kantchev, E. A. B.; Valente, C.; Hadei, N.; Chass, G. A.; Lough, A.; Hopkinson, A. C.; Organ, M. G. Easily Prepared, Air- and Moisture-Stable Pd−NHC (Palladium−N-Heterocyclic Carbene) Complexes: A Reliable, User-Friendly, and Versatile Family of Catalysts for C−C and C−N Bond Formation. Chemistry – A European Journal, 2006 , 12(18), 4743-4748. [Link]

  • Albisson, D. A.; Bedford, R. B.; Scully, P. N. The Stille reaction: a review of the developments of the past 20 years. Tetrahedron, 2001 , 57(30), 6459-6481. [Link]

Sources

Technical Guide: Advantages of the Cyclopropyl Group in 2-Bromo-3-cyclopropylthiophene Applications

[1][2]

Executive Summary

2-Bromo-3-cyclopropylthiophene represents a high-value scaffold in modern medicinal chemistry and organic materials science.[1] Its utility is derived from the synergistic combination of two structural features: the reactive 2-bromo handle , which facilitates versatile cross-coupling (e.g., Suzuki-Miyaura), and the 3-cyclopropyl moiety , which acts as a superior bioisostere to isopropyl and ethyl groups.[2]

For drug development professionals, this scaffold offers a proven solution to common "hit-to-lead" bottlenecks: metabolic instability and off-target toxicity .[1] The cyclopropyl group restricts conformation while blocking cytochrome P450 (CYP) oxidation sites common in alkyl chains.[1][2] In materials science, it modulates electronic conjugation (via



12

Physicochemical & Electronic Profile

The cyclopropyl group is not merely a "spacer"; it is an electronic modulator.[1] Unlike standard alkyl groups (methyl, ethyl, isopropyl), the cyclopropyl ring possesses significant




12
Comparative Analysis: Cyclopropyl vs. Isopropyl

The following table contrasts the critical properties of the cyclopropyl moiety against its most common aliphatic alternative, the isopropyl group.

Feature3-Isopropylthiophene AnalogThis compoundAdvantage of Cyclopropyl
Metabolic Stability Low (Susceptible to CYP450 benzylic hydroxylation)High (C-H bonds are stronger; resists oxidation)Extends half-life (

) and reduces clearance.[1][2]
Conformation Rotatable (High entropic penalty upon binding)Semi-Rigid (Restricted rotation)Improves binding affinity by lowering entropic cost.[1][2]
Electronic Effect Weak Inductive Donor (+I)

-Donor /

-Acceptor
Modulates HOMO/LUMO levels for tunable electronics.[1][2]
Lipophilicity (LogP) High (Increases non-specific binding)Moderate Improves solubility and "drug-likeness" (Lipinski compliance).[1][2]
C-H Bond Energy ~98 kcal/mol (Tertiary C-H)~106 kcal/mol (Cyclopropyl C-H)Prevents formation of reactive metabolites.[1][2]

Medicinal Chemistry Applications: The "Metabolic Fortress"

In kinase inhibitor design, a common failure mode is the rapid oxidation of alkyl substituents on the thiophene ring.[2] The 3-isopropyl group, while sterically filling a hydrophobic pocket, serves as a "soft spot" for CYP450 enzymes.[1][2]

Mechanism of Stability

The cyclopropyl group prevents this degradation through two mechanisms:

  • Bond Dissociation Energy (BDE): The C-H bonds of the cyclopropyl ring are significantly stronger (~106 kcal/mol) than the tertiary C-H bond of an isopropyl group (~96-98 kcal/mol), making hydrogen atom abstraction (HAT) energetically unfavorable.[2]

  • Steric/Electronic Mismatch: The unique geometry of the cyclopropyl ring often prevents the precise alignment required for the "rebound mechanism" in the CYP450 active site.

Visualization: Metabolic Fate Comparison

The diagram below illustrates the divergent metabolic pathways of the isopropyl vs. cyclopropyl scaffolds.

MetabolicFateStart_Iso3-IsopropylthiopheneDerivativeCYPCYP450 Enzyme(Liver Microsomes)Start_Iso->CYPHigh AffinityStart_Cyc3-CyclopropylthiopheneDerivativeStart_Cyc->CYPResists OxidationTargetTarget Protein(e.g., Kinase Pocket)Start_Cyc->TargetHigh BindingAffinityMetab_IsoHydroxylated Metabolite(Unstable/Inactive)CYP->Metab_IsoOxidativeDealkylationClearanceRapid Renal/BiliaryClearanceMetab_Iso->ClearanceStable_DrugIntact Drug Molecule(Maintained Potency)Target->Stable_DrugSustainedResponse

Figure 1: Comparative metabolic stability. The isopropyl derivative undergoes rapid CYP-mediated oxidation, whereas the cyclopropyl analog resists metabolism, maintaining therapeutic concentrations.[2]

Synthetic Utility & Experimental Protocols

The 2-bromo position is the "warhead" of this molecule, enabling the rapid construction of complex libraries via Palladium-catalyzed cross-coupling.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with an aryl boronic acid to generate a biaryl scaffold, a common motif in kinase inhibitors (e.g., p38 MAPK inhibitors).[1][2]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 equiv)[1][2]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[2]

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Charge a microwave vial or round-bottom flask with the aryl boronic acid, Pd(dppf)Cl₂, and this compound.[1][2] Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

  • Activation: Add the aqueous K₂CO₃ solution. The mixture will form a biphasic system.[1]

  • Reaction: Heat the mixture to 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave irradiation).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1] Dry the organic layer over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Visualization: Synthetic Pathway

SynthesisSM1This compound(Scaffold)ConditionsPd(dppf)Cl2 (5 mol%)K2CO3 (aq), Dioxane90°C, 12hSM1->ConditionsSM2Aryl Boronic Acid(R-B(OH)2)SM2->ConditionsInterOxidative Addition &TransmetallationConditions->InterCatalytic CycleProduct2-Aryl-3-cyclopropylthiophene(Biaryl Core)Inter->ProductReductiveElimination

Figure 2: Suzuki-Miyaura coupling workflow utilizing the 2-bromo handle to install aryl diversity elements while retaining the cyclopropyl motif.[1][2]

Case Study: Optimization of Kinase Inhibitors

In the development of inhibitors for p38 Mitogen-Activated Protein Kinase (MAPK) , researchers often encounter a "solubility-metabolism" paradox. Hydrophobic groups are needed for potency (filling the ATP binding pocket), but they degrade solubility and metabolic stability.[2]

  • The Problem: An ethyl or isopropyl group at the 3-position of the thiophene ring provides excellent potency but suffers from rapid oxidation (

    
     min in liver microsomes).[2]
    
  • The Solution: Substitution with This compound allows for the synthesis of a cyclopropyl analog.[1]

  • Result: The cyclopropyl analog typically retains or improves potency (due to rigid positioning in the hydrophobic pocket) while extending microsomal stability by >300% due to the "Metabolic Fortress" effect described in Section 3.[2]

References

  • Welsch, M. E., et al. (2010).[1][2] "Privileged Scaffolds for Library Design and Drug Discovery."[1] Current Opinion in Chemical Biology. Link

  • Talele, T. T. (2016).[1][2] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1] Journal of Medicinal Chemistry. Link[1][2]

  • Barnes-Seeman, D., et al. (2014).[1][2] "The Role of the Cyclopropyl Group in Drug Discovery." Current Topics in Medicinal Chemistry. Link

  • Scientific Update. (2020). "The Cyclopropyl Group in Medicinal Chemistry."[1] Scientific Update Webinars. Link

  • Gleason, J. L., et al. (2024).[1][2] "Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation."[1] Chemistry World.[1] Link

A Comparative Guide to the Electrochemical Properties of Polymers Derived from 2-Bromo-3-cyclopropylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Horizons of Polythiophene Chemistry

Polythiophenes are a class of conducting polymers that have garnered significant attention for their excellent electronic and optical properties, making them key materials in organic electronics, including sensors, organic solar cells, and light-emitting diodes.[1] The versatility of polythiophene chemistry allows for the tuning of these properties through the introduction of various functional groups at the 3- and 4-positions of the thiophene ring.[1] This guide delves into the predicted electrochemical properties of a novel, yet to be extensively studied, polymer: poly(2-Bromo-3-cyclopropylthiophene).

The introduction of a bromine atom and a cyclopropyl group at the 2- and 3-positions, respectively, is anticipated to impart unique electronic and steric characteristics to the polymer chain. The bromine atom is electron-withdrawing, which can influence the polymer's oxidation potential and electronic bandgap. Conversely, the cyclopropyl group, while being a small alkyl group, possesses unique electronic properties due to its strained ring structure, which can affect the polymer's conformation and, consequently, its conductivity.

This guide provides a predictive comparison of the electrochemical properties of poly(this compound) with well-characterized polythiophene analogues, namely polythiophene, poly(3-bromothiophene), and poly(3-hexylthiophene). By understanding the structure-property relationships in these known polymers, we can extrapolate the expected performance of this novel material, providing a valuable resource for researchers interested in designing and synthesizing new functional polymers.

Part 1: Monomer Synthesis and Polymerization

Synthesis of this compound

The synthesis of the monomer, this compound, can be achieved through a multi-step process, likely involving the introduction of the cyclopropyl group via a Suzuki-Miyaura coupling reaction, followed by selective bromination. A potential synthetic route is outlined below.[2]

3-Bromothiophene 3-Bromothiophene 3-Cyclopropylthiophene 3-Cyclopropylthiophene 3-Bromothiophene->3-Cyclopropylthiophene Cyclopropylboronic acid, Pd catalyst This compound This compound 3-Cyclopropylthiophene->this compound N-Bromosuccinimide (NBS) cluster_0 Chemical Polymerization cluster_1 Electrochemical Polymerization Monomer Monomer Polymer Polymer Monomer->Polymer FeCl3 Monomer Solution Monomer Solution Polymer Film on Electrode Polymer Film on Electrode Monomer Solution->Polymer Film on Electrode Applied Potential Potentiostat Potentiostat Working Electrode (Polymer Film) Working Electrode (Polymer Film) Potentiostat->Working Electrode (Polymer Film) Counter Electrode Counter Electrode Potentiostat->Counter Electrode Reference Electrode Reference Electrode Potentiostat->Reference Electrode Electrolyte Solution Electrolyte Solution Working Electrode (Polymer Film)->Electrolyte Solution Counter Electrode->Electrolyte Solution Reference Electrode->Electrolyte Solution

Sources

A Comparative Guide to the Genotoxicity Assessment of 2-Bromo-3-cyclopropylthiophene Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the safety of new chemical entities and their associated impurities is paramount. Process-related impurities, even at trace levels, can pose significant health risks if they possess genotoxic potential.[1][2] This guide provides a comprehensive, in-depth comparison of methodologies for assessing the genotoxicity of potential impurities arising from the synthesis of 2-Bromo-3-cyclopropylthiophene, a novel thiophene derivative with potential applications in medicinal chemistry.

As a Senior Application Scientist, this document is designed to move beyond a simple recitation of protocols. Instead, it offers a logical framework for experimental design, data interpretation, and regulatory compliance, grounded in established scientific principles and guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).

The Imperative for Genotoxicity Testing of Impurities

Genotoxic impurities are substances that can cause damage to DNA, leading to mutations and potentially cancer.[3] Regulatory bodies, under guidelines such as ICH M7, mandate the assessment and control of such impurities in pharmaceutical products to limit potential carcinogenic risk.[3][4][5] The ICH M7 guideline provides a framework for classifying and controlling mutagenic impurities, often setting a Threshold of Toxicological Concern (TTC) for acceptable daily intake.[6][7]

For a novel compound like this compound, a thorough understanding of its synthetic pathway is crucial for identifying potential genotoxic impurities. While specific impurities for this compound are not publicly documented, we can hypothesize their formation based on common synthetic routes for similar thiophene compounds.[8][9]

Hypothetical Impurities of this compound:

For the purpose of this guide, we will consider two hypothetical impurities:

  • Impurity A: 2,5-Dibromo-3-cyclopropylthiophene: A potential impurity arising from over-bromination during the synthesis.

  • Impurity B: 3-Cyclopropylthiophene: A potential impurity resulting from incomplete bromination or a side reaction.

This guide will compare two robust, widely accepted, and complementary in vitro assays for the genotoxicity assessment of these hypothetical impurities: the Bacterial Reverse Mutation Assay (Ames Test) and the In Vitro Micronucleus Assay.

Comparative Analysis of Genotoxicity Assays

The selection of appropriate genotoxicity assays is a critical first step. A standard battery of tests is often required to cover different genotoxic endpoints. The Ames test is a primary screen for gene mutations, while the in vitro micronucleus assay detects chromosomal damage.[10][11]

Assay Endpoint Detected Advantages Limitations Regulatory Guideline
Bacterial Reverse Mutation Assay (Ames Test) Gene mutations (point mutations, frameshift mutations)Rapid, cost-effective, high throughput, well-standardized.Bacterial system (prokaryotic), may not fully mimic mammalian metabolism. Some classes of compounds, like nitrosamines, may require enhanced testing conditions for detection.[12][13][14]OECD 471
In Vitro Micronucleus Assay Chromosomal damage (clastogenicity and aneugenicity)Uses mammalian cells, more relevant to human physiology. Detects both chromosome breakage and loss.[15][16][17]More complex and time-consuming than the Ames test.OECD 487

Experimental Design and Methodologies

A sound experimental design is the bedrock of reliable and reproducible genotoxicity data. The following sections detail the step-by-step protocols for the Ames test and the in vitro micronucleus assay, with explanations for key experimental choices.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine and tryptophan, respectively, due to mutations in the genes responsible for their synthesis. The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.[18][19]

Experimental Workflow:

In Vitro Micronucleus Assay Workflow

Step-by-Step Protocol:

  • Cell Line Selection: Choose a suitable mammalian cell line, such as human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells, which are recommended in the OECD 487 guideline. [20][21]2. Dose Range Finding: Determine the appropriate concentration range of the test impurities by assessing their cytotoxicity. The highest concentration tested should induce approximately 50-60% cytotoxicity.

  • Treatment: Treat the cell cultures with the test impurities at various concentrations, with and without S9 metabolic activation.

  • Cytokinesis Block: Add cytochalasin B to the cultures to inhibit cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of nuclear division. [22]This ensures that only cells that have divided during or after treatment are scored for micronuclei. [22]5. Harvesting and Slide Preparation: After an appropriate incubation period, harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining: Stain the cells with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI, to visualize the main nuclei and micronuclei.

  • Scoring: Under a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Data Analysis: A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.

Hypothetical Data for In Vitro Micronucleus Assay:

Test Article S9 Activation Concentration (µM) % Cytotoxicity % Micronucleated Binucleated Cells (Mean ± SD) Conclusion
Solvent Control -001.2 ± 0.3-
Impurity A -10151.5 ± 0.4Equivocal
50302.0 ± 0.6
100552.5 ± 0.7
Solvent Control +001.3 ± 0.4-
Impurity A +10203.8 ± 0.9Positive
50456.5 ± 1.2
100609.2 ± 1.5
Impurity B +/-Up to 200< 10No significant increaseNegative

Synthesis of Findings and Path Forward

Based on the hypothetical data presented, Impurity A would be classified as a mutagenic impurity, as it tested positive in both the Ames test (with metabolic activation) and the in vitro micronucleus assay (with metabolic activation). [10]Impurity B, on the other hand, would be considered non-genotoxic based on these in vitro tests.

For an Ames-positive compound, further testing may be recommended to understand the risk to humans. [23]The positive result for Impurity A, particularly in the presence of S9 mix, suggests that its metabolites are the genotoxic species. This information is critical for risk assessment and for developing control strategies to limit its presence in the final drug product to an acceptable level, as guided by ICH M7. [6][7]

Conclusion

The genotoxicity assessment of pharmaceutical impurities is a critical component of drug safety evaluation. A well-designed testing strategy, employing a battery of complementary assays such as the Ames test and the in vitro micronucleus assay, is essential for identifying potential genotoxic hazards. This guide provides a framework for the logical and scientifically rigorous evaluation of impurities, using the hypothetical case of this compound. By understanding the principles behind these assays and adhering to established regulatory guidelines, researchers can ensure the safety and quality of novel pharmaceutical products.

References

  • Chen, T., et al. (2014). Genotoxicity of 2-bromo-3'-chloropropiophenone. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 767, 24-30. [Link]

  • ResearchGate. (2014). (PDF) Genotoxicity of 2-Bromo-3'-chloropropiophenone. [Link]

  • Kirsch-Volders, M., et al. (2011). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 723(2), 91-103. [Link]

  • Creative Biolabs. (2023). The Role of the Ames Test in Predicting the Genotoxicity of Impurity Compounds in Drugs. [Link]

  • Fenech, M. (2007). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. PubMed, 21(1), 2. [Link]

  • OSTI.GOV. (2013). Genotoxicity of 2-bromo-3′-chloropropiophenone. [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • XCellR8. (n.d.). In Vitro Micronucleus Test. [Link]

  • Organic Syntheses. (n.d.). 3-bromothiophene. [Link]

  • European Medicines Agency. (2024). Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. [Link]

  • Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. MethodsX, 10, 102146. [Link]

  • Wills, J. W., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Particle and Fibre Toxicology, 18(1), 1. [Link]

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • International Council for Harmonisation. (2023). ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC) IMPURITIES IN PHARMACEUTICALS TO LIMIT POTENTIAL CARCINOGENIC RISK M7(R2). [Link]

  • The Royal Society of Chemistry. (2013). Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. [Link]

  • Scantox. (n.d.). GLP OECD 471 Ames Test. [Link]

  • White, P. A., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 36(5), 333-346. [Link]

  • Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test. [Link]

  • Veeprho. (2024). Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. [Link]

  • U.S. Food and Drug Administration. (2024). Recommended Follow-Up Testing for an Ames-Positive Drug or Metabolite To Support First-in-Human Clinical Trials With Healthy Sub. [Link]

  • Gentronix. (2026). OECD 471 Ames Test | Regulatory Genotoxicity Studies. [Link]

  • Charles River Laboratories. (n.d.). Ames Test. [Link]

  • ResearchGate. (2014). 2-Bromo-3′-chloropropiophenone is a genotoxic impurity | Request PDF. [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • Lee, K. (2023). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Journal of Pharmaceutical Investigation, 53(1), 1-11. [Link]

  • Inotiv. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. [Link]

  • ResearchGate. (2025). 2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes. [Link]

  • Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. [Link]

  • ECA Academy. (n.d.). ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk. [Link]

  • Patsnap. (2020).
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3-hexylthiophene. PubChem Compound Database. [Link]

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Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.